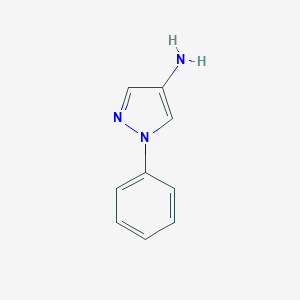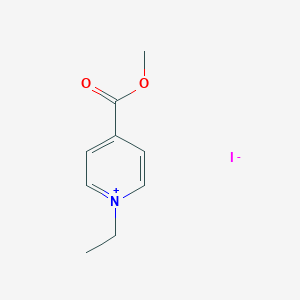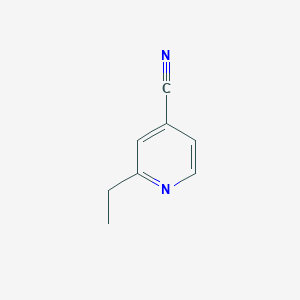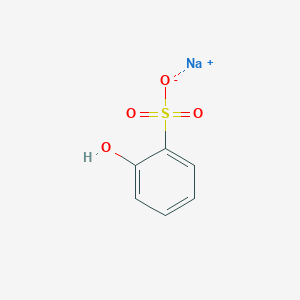
1-Phenyl-1H-pyrazol-4-amine
Übersicht
Beschreibung
1-Phenyl-1H-pyrazol-4-amine is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are also other methods like the reaction of diarylhydrazones and vicinal diols .Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-pyrazol-4-amine consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The molecular formula is C9H9N3 .Chemical Reactions Analysis
Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in these applications .Physical And Chemical Properties Analysis
1-Phenyl-1H-pyrazol-4-amine has a boiling point of 305.4±15.0 C at 760 mmHg and a melting point of 104-105 C . Its molecular weight is 159.19 .Wissenschaftliche Forschungsanwendungen
Synthesis of Relevant Chemicals
Pyrazole-containing compounds, such as 1-Phenyl-1H-pyrazol-4-amine, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are highly desirable for synthesizing structurally diverse pyrazole derivatives .
Biological Applications
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties . They can provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others .
Antileishmanial Activity
Some pyrazole derivatives have shown potent in vitro antipromastigote activity . For instance, compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site), is characterized by lower binding free energy (− 9.8 kcal/mol) .
Antimalarial Evaluation
Pyrazole derivatives are also studied for their potential in antimalarial treatments . The molecular simulation studies justify their potent in vitro antipromastigote activity .
Antibacterial Activity
The sulfonamide functionality in some pyrazole derivatives can display antibacterial activities . This makes them valuable in the development of new antibacterial agents .
Anti-viral HIV Activities
Some pyrazole derivatives have shown anti-viral HIV activities . This opens up possibilities for their use in the development of new antiviral drugs .
Industrial and Agricultural Applications
Different pyrazole derivatives are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers . They also have liquid crystal properties .
Anticancer/Anti-inflammatory Compounds
The most relevant results have been obtained for anticancer/anti-inflammatory compounds . The recent approval of Pirtobrutinib demonstrates the therapeutic potential of these compounds .
Wirkmechanismus
Target of Action
1-Phenyl-1H-pyrazol-4-amine primarily targets the VEGFR-2 enzyme . VEGFR-2 plays a crucial role in tumor growth, angiogenesis, and metastasis, making it a prospective target for cancer treatment .
Mode of Action
The compound interacts with its target, the VEGFR-2 enzyme, inhibiting its activity . This interaction results in changes at the molecular level, affecting the enzyme’s function and leading to a decrease in tumor growth and metastasis .
Biochemical Pathways
The inhibition of VEGFR-2 affects the angiogenesis pathway, which is crucial for tumor growth and metastasis . By inhibiting this pathway, the compound can potentially slow down or stop the growth and spread of cancer cells .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would significantly impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of 1-Phenyl-1H-pyrazol-4-amine’s action primarily involve the inhibition of tumor growth and metastasis . By targeting and inhibiting VEGFR-2, the compound can disrupt the angiogenesis pathway, leading to a decrease in tumor growth and spread .
Action Environment
The action, efficacy, and stability of 1-Phenyl-1H-pyrazol-4-amine can be influenced by various environmental factors. These factors could include the physiological environment within the body, such as pH levels, temperature, and the presence of other molecules or drugs . .
Safety and Hazards
The safety information for 1-Phenyl-1H-pyrazol-4-amine indicates that it is harmful. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is ongoing research into the development of new synthetic techniques and biological activity related to pyrazole derivatives .
Eigenschaften
IUPAC Name |
1-phenylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISOEBMQOZOEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150178 | |
| Record name | Pyrazole, 4-amino-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-pyrazol-4-amine | |
CAS RN |
1128-53-6 | |
| Record name | 1-Phenyl-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 4-amino-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 4-amino-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)




